![molecular formula C16H22 B14264000 Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- CAS No. 168126-00-9](/img/structure/B14264000.png)
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- is an organic compound that belongs to the class of aromatic hydrocarbons. Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated π systems. This compound is characterized by a benzene ring substituted with a complex alkenyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- typically involves the alkylation of benzene with an appropriate alkenyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction conditions include:
Temperature: Typically around 0-5°C to control the reaction rate.
Solvent: Anhydrous conditions using solvents like dichloromethane or carbon disulfide.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The alkenyl side chain can undergo oxidation reactions to form epoxides or diols.
Reduction: Hydrogenation of the alkenyl side chain can convert it into a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- involves its interaction with molecular targets through its aromatic ring and alkenyl side chain. The compound can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions with various biomolecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Styrene: Benzene with a vinyl group.
Uniqueness
Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]- is unique due to its complex alkenyl side chain, which imparts distinct chemical and physical properties compared to simpler benzene derivatives
Propiedades
Número CAS |
168126-00-9 |
|---|---|
Fórmula molecular |
C16H22 |
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
3-propylhepta-1,3-dien-2-ylbenzene |
InChI |
InChI=1S/C16H22/c1-4-6-11-15(10-5-2)14(3)16-12-8-7-9-13-16/h7-9,11-13H,3-6,10H2,1-2H3 |
Clave InChI |
UXGCDQKITRHNRN-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(CCC)C(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


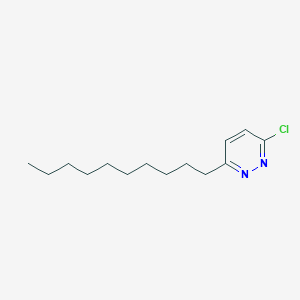
![5,6-Diphenyl-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-one](/img/structure/B14263937.png)
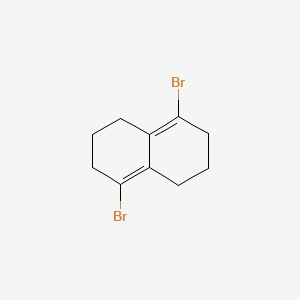

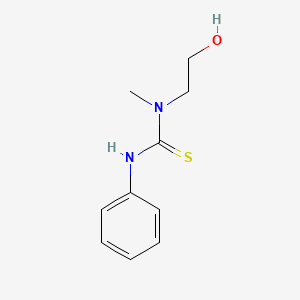
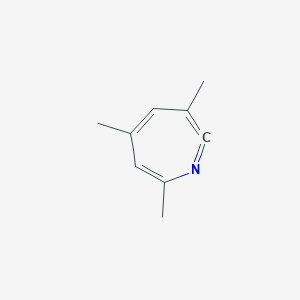
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)
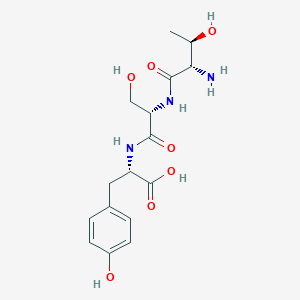
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
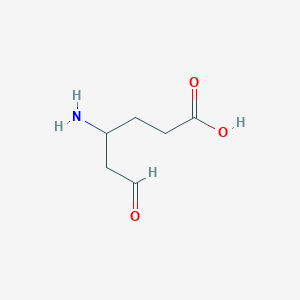
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
